1,8-Octanediamine, N,N'-bis(4-methoxy-9-acridinyl)-
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Overview
Description
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- is a complex organic compound with the molecular formula C38H42N4O2. This compound is known for its unique structure, which includes two acridine moieties attached to an octanediamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- typically involves the reaction of 1,8-octanediamine with 4-methoxy-9-chloroacridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the acridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .
Scientific Research Applications
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the production of high-performance polymers and materials
Mechanism of Action
The mechanism of action of 1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell division and proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
1,8-Octanediamine: A simpler analog without the acridine moieties, used in the synthesis of polymers and as a crosslinker.
N,N’-Bis(4-methoxy-9-acridinyl)-1,6-hexanediamine: Similar structure but with a shorter hexanediamine backbone, also used as a DNA intercalating agent.
Uniqueness
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- is unique due to its longer octanediamine backbone, which provides greater flexibility and potential for interaction with biological molecules. This structural feature enhances its ability to intercalate into DNA and disrupt cellular processes, making it a valuable compound for scientific research .
Properties
CAS No. |
64955-57-3 |
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Molecular Formula |
C36H38N4O2 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
N,N'-bis(4-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C36H38N4O2/c1-41-31-21-13-17-27-33(25-15-7-9-19-29(25)39-35(27)31)37-23-11-5-3-4-6-12-24-38-34-26-16-8-10-20-30(26)40-36-28(34)18-14-22-32(36)42-2/h7-10,13-22H,3-6,11-12,23-24H2,1-2H3,(H,37,39)(H,38,40) |
InChI Key |
OEBWTKDJTNTSEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NCCCCCCCCNC4=C5C=CC=C(C5=NC6=CC=CC=C64)OC |
Origin of Product |
United States |
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